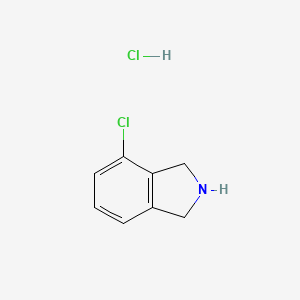

4-Chloroisoindoline hydrochloride

Description

BenchChem offers high-quality 4-Chloroisoindoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloroisoindoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGGKDRWZHDWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655040 | |

| Record name | 4-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924304-73-4 | |

| Record name | 4-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-Chloroisoindoline hydrochloride.

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloroisoindoline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloroisoindoline hydrochloride (CAS No: 924304-73-4), a key intermediate in medicinal chemistry. The isoindoline scaffold is prevalent in numerous biologically active compounds, making reliable synthetic and analytical methods for its derivatives crucial for drug discovery and development.[1][2] This document details a robust, multi-step synthesis beginning from commercially available precursors, followed by an in-depth analysis of the final compound using modern spectroscopic and chromatographic techniques. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided for both synthesis and characterization to ensure reproducibility. This guide is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of this important building block.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline moiety, a reduced form of isoindole, is a privileged heterocyclic structure found in a wide range of natural products and synthetic pharmaceutical agents.[2] Its rigid, bicyclic framework serves as a valuable scaffold for developing compounds targeting various biological pathways. Specifically, derivatives like 4-Chloroisoindoline are utilized as key building blocks in the preparation of kinase inhibitors and compounds aimed at treating neurological disorders.[1] The chlorine substituent at the 4-position provides a strategic handle for further functionalization through cross-coupling reactions, significantly enhancing its synthetic utility.[1]

This guide focuses on the hydrochloride salt form, which is often preferred in pharmaceutical development to improve solubility, stability, and handling of the parent amine. A thorough understanding of its synthesis and a complete analytical characterization are paramount for quality control and regulatory compliance in the drug development pipeline.

Chemical and Physical Properties

A summary of the key identifiers and properties for 4-Chloroisoindoline hydrochloride is presented below.

| Property | Value | Source(s) |

| CAS Number | 924304-73-4 | [3][4] |

| Molecular Formula | C₈H₉Cl₂N (or C₈H₈ClN·HCl) | [3][5] |

| Molecular Weight | 190.07 g/mol | [4] |

| IUPAC Name | 4-chloro-2,3-dihydro-1H-isoindole;hydrochloride | [3] |

| Synonyms | 4-Chloro-2,3-dihydro-1H-isoindole HCl | [4] |

| Appearance | Off-white to light yellow solid | [6] |

| Storage | Inert atmosphere, Room Temperature, Protect from moisture | [4][6] |

Synthesis of 4-Chloroisoindoline Hydrochloride

The synthesis of 4-Chloroisoindoline hydrochloride can be efficiently achieved through a three-step process adapted from established industrial methods.[7] This pathway was selected for its use of readily available starting materials, straightforward reaction conditions, and suitability for scaling.

The overall synthetic scheme involves the N-benzylation of a halogenated precursor, followed by catalytic debenzylation to yield the free isoindoline, and subsequent salt formation.

Synthetic Workflow Diagram

Caption: Multi-step synthesis of 4-Chloroisoindoline HCl.

Rationale of the Synthetic Approach

-

Step 1: N-Alkylation with Benzylamine: The synthesis commences with the reaction of 3-chloro-1,2-bis(bromomethyl)benzene with benzylamine.[7] Benzylamine serves a dual purpose: it acts as the nitrogen source for the isoindoline ring and its benzyl group functions as a protecting group for the secondary amine. This protection is crucial to prevent side reactions in subsequent steps. The use of a base like potassium carbonate (K₂CO₃) is essential to neutralize the hydrobromic acid formed during the cyclization reaction. Toluene is chosen as the solvent due to its high boiling point, which is suitable for the required reaction temperature of 105-110 °C.[7]

-

Step 2: Catalytic Hydrogenolysis (Debenzylation): The benzyl protecting group is removed via catalytic hydrogenolysis. A palladium on carbon (Pd/C) catalyst is the standard choice for this transformation due to its high efficiency. Formic acid serves as a convenient and effective hydrogen transfer agent in this process, avoiding the need for high-pressure hydrogen gas, which enhances safety, particularly in large-scale production.[7] An alcoholic solvent like methanol or ethanol is typically used.

-

Step 3: Hydrochloride Salt Formation: The final step involves converting the purified 4-chloroisoindoline free base into its hydrochloride salt. This is achieved by treating a solution of the base (e.g., in diethyl ether or isopropanol) with a solution of hydrogen chloride. The salt form generally exhibits superior crystallinity, stability, and aqueous solubility compared to the free base, making it ideal for pharmaceutical applications.

Detailed Experimental Protocol: Synthesis

Materials:

-

3-Chloro-1,2-bis(bromomethyl)benzene

-

Benzylamine

-

Potassium Carbonate (anhydrous)

-

Toluene

-

Palladium on Carbon (10 wt. %)

-

Formic Acid (88%)

-

Methanol

-

Hydrogen Chloride (e.g., 2M solution in diethyl ether)

-

Ethyl Acetate, Hexanes, Diethyl Ether

Step 1: Synthesis of 2-Benzyl-4-chloroisoindoline

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-1,2-bis(bromomethyl)benzene (1.0 eq), toluene (approx. 5-10 mL per mmol of starting material), potassium carbonate (2.0 eq), and benzylamine (1.2 eq).[7]

-

Heat the reaction mixture to 105-110 °C and maintain for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the filter cake with toluene.

-

Combine the filtrates and concentrate under reduced pressure to yield crude 2-benzyl-4-chloroisoindoline, which can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 4-Chloroisoindoline (Free Base)

-

Dissolve the crude 2-benzyl-4-chloroisoindoline (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).

-

Add formic acid (approx. 3-5 eq) dropwise to the mixture.

-

Heat the reaction to reflux and stir for 2-4 hours, monitoring for the disappearance of the starting material.

-

Cool the reaction and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-chloroisoindoline free base.

Step 3: Preparation of 4-Chloroisoindoline Hydrochloride

-

Dissolve the purified 4-chloroisoindoline free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M, 1.1 eq) with stirring.

-

A precipitate will form. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any excess HCl and solvent.

-

Dry the product under vacuum to yield 4-Chloroisoindoline hydrochloride as a solid.

Characterization and Analytical Validation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Chloroisoindoline hydrochloride. A multi-technique approach is employed for this purpose.

Analytical Workflow Diagram

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For hydrochloride salts, analysis is typically performed in solvents like DMSO-d₆ or D₂O. Solid-state ³⁵Cl NMR can also be a useful probe for characterizing hydrochloride pharmaceuticals and their polymorphs.[8]

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

-

δ ~10.0-9.5 ppm (broad singlet, 2H): Protons of the secondary ammonium ion (-NH₂⁺-). The broadness is due to quadrupolar broadening and exchange with trace water.

-

δ ~7.6-7.4 ppm (multiplet, 3H): Aromatic protons on the chlorinated benzene ring. The specific splitting pattern will be complex due to the chlorine substituent.

-

δ ~4.5 ppm (singlet or AB quartet, 4H): Methylene protons (CH₂) of the isoindoline ring. These may appear as a single peak or a more complex system depending on the molecular conformation and solvent.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

-

~135-125 ppm: Six distinct signals corresponding to the aromatic carbons. The carbon bearing the chlorine atom will be shifted accordingly.

-

~50-45 ppm: One signal for the two equivalent methylene carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or an ATR accessory.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (Methylene) |

| 2800-2400 | N-H Stretch | Secondary Ammonium Salt (-NH₂⁺-) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1100-1000 | C-N Stretch | Amine |

| ~800-700 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base and can provide structural information through fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

-

Molecular Ion (M⁺): For the free base (C₈H₈ClN), the expected molecular weight is ~153.03 g/mol .

-

Isotopic Pattern: A characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 ratio will be observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator of a monochlorinated compound.

-

Key Fragment: A likely fragmentation is the loss of a chlorine radical to give a fragment at m/z ~118.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid or Trifluoroacetic Acid in Water

-

B: Acetonitrile or Methanol

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.

-

Sample Preparation: Dissolve a small amount of 4-Chloroisoindoline hydrochloride in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile).

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety and Handling

As a chemical intermediate, 4-Chloroisoindoline hydrochloride requires careful handling.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

-

Avoid contact with skin and eyes.[6]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen to protect from moisture.[6]

-

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]

Conclusion

This guide has presented a detailed and practical framework for the synthesis and characterization of 4-Chloroisoindoline hydrochloride. The described synthetic route is efficient and scalable, while the comprehensive analytical workflow ensures the identity, structure, and purity of the final product can be rigorously validated. By explaining the rationale behind the chosen methodologies, this document provides researchers and developers with the necessary tools and understanding to confidently work with this valuable pharmaceutical intermediate.

References

- CN101560180A - Method for preparing 4-halo-isoindoline hydrochloride - Google P

-

4-Chloroisoindoline hydrochloride | CAS 924304-73-4 | AMERICAN ELEMENTS ®. (URL: [Link])

-

4-Chloroisoindoline hydrochloride - ChemBK. (URL: [Link])

-

4-Chloroisoindoline - MySkinRecipes. (URL: [Link])

-

4-chloro-2,3-dihydro-1H-isoindole hydrochloride | C8H9Cl2N | CID 42609644 - PubChem. (URL: [Link])

-

The chemistry of isoindole natural products - Beilstein Journals. (URL: [Link])

-

Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed. (URL: [Link])

-

Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - MDPI. (URL: [Link])

Sources

- 1. 4-Chloroisoindoline [myskinrecipes.com]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. 4-chloro-2,3-dihydro-1H-isoindole hydrochloride | C8H9Cl2N | CID 42609644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. CN101560180A - Method for preparing 4-halo-isoindoline hydrochloride - Google Patents [patents.google.com]

- 8. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloroisoindoline Hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloroisoindoline hydrochloride (CAS No: 924304-73-4), a pivotal heterocyclic building block in contemporary medicinal chemistry. This document, intended for researchers and professionals in the field of drug discovery and development, details the compound's molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its critical applications as a key intermediate in the synthesis of a range of pharmacologically active agents, including kinase inhibitors and dopamine receptor ligands. This guide aims to be an authoritative resource, consolidating essential technical information to facilitate its effective utilization in research and development endeavors.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the nitrogen atom offers a versatile handle for chemical modification. The introduction of a chlorine atom at the 4-position of the isoindoline ring, as in 4-Chloroisoindoline, further enhances its utility by providing a site for further functionalization through various cross-coupling reactions. This strategic placement of a halogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

This guide focuses specifically on the hydrochloride salt of 4-Chloroisoindoline, a form often preferred for its improved stability and handling characteristics in a laboratory setting.

Molecular Structure and Identification

CAS Number: 924304-73-4

Molecular Formula: C₈H₉Cl₂N

Molecular Weight: 190.07 g/mol

Chemical Name: 4-chloro-2,3-dihydro-1H-isoindole hydrochloride

Molecular Structure:

Caption: General synthesis pathway for 4-Chloroisoindoline hydrochloride.

Experimental Protocol: Reduction of 4-Chlorophthalimide

This protocol describes a general procedure for the reduction of 4-chlorophthalimide to 4-chloroisoindoline. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Materials:

-

4-Chlorophthalimide

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 4-chlorophthalimide in anhydrous THF under a nitrogen atmosphere.

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF or BH₃·THF) to the stirred suspension. Caution: The reaction with LiAlH₄ is highly exothermic and generates hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Workup: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

-

Isolation of the Free Base: Remove the solvent under reduced pressure to obtain the crude 4-chloroisoindoline.

-

Formation of the Hydrochloride Salt: Dissolve the crude 4-chloroisoindoline in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Chloroisoindoline hydrochloride.

Note: This is a generalized protocol. Specific reaction conditions, such as reaction time, temperature, and stoichiometry, may need to be optimized for best results. A similar procedure is described for the synthesis of 4-chloro-N-amino-phthalimide, which involves the reaction of 4-chloro phthalimide with hydrazine monohydrate. [2]

Reactivity and Chemical Behavior

The reactivity of 4-Chloroisoindoline hydrochloride is primarily dictated by the secondary amine and the chlorinated aromatic ring.

-

N-Functionalization: The secondary amine is nucleophilic and can readily undergo a variety of reactions, including alkylation, acylation, and arylation, to introduce diverse substituents at the 2-position. This is a key feature that allows for the extensive derivatization of the isoindoline scaffold.

-

Aromatic Substitution: The chlorine atom on the benzene ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents at the 4-position, further expanding the chemical space accessible from this intermediate.

Sources

The Isoindoline Scaffold as a Master Modulator of the Ubiquitin-Proteasome System: A Technical Guide to Mechanisms and Methods

Abstract

The isoindoline core is a privileged heterocyclic scaffold that has given rise to a class of transformative therapeutic agents, most notably the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2] Initially shrouded in controversy, thalidomide's rebirth as a cancer therapeutic spurred decades of research, ultimately revealing a novel and sophisticated mechanism of action.[3] These compounds function as "molecular glues," repurposing the cellular machinery for protein degradation to eliminate pathological proteins.[4] This guide provides an in-depth exploration of the core mechanism by which isoindoline-based compounds modulate the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of neo-substrates. We will dissect the signaling pathways, provide detailed, field-proven protocols for key validation experiments, and offer insights into the causality behind experimental choices, empowering researchers to rigorously investigate this fascinating class of molecules.

Introduction: The Rise of a Privileged Scaffold

The isoindoline framework, a bicyclic system featuring a benzene ring fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry.[1][5] Its derivatives exhibit a vast spectrum of biological activities, from anti-inflammatory and immunomodulatory to anti-cancer and anti-angiogenic properties.[1][6][7] The renaissance of thalidomide in the late 1990s for treating multiple myeloma marked a pivotal moment, shifting the perception of this scaffold from a teratogen to a source of powerful therapeutics.[3][6] This led to the development of more potent and specific analogs, lenalidomide and pomalidomide, which are now frontline treatments for multiple myeloma and other hematological malignancies.[8][9]

The pleiotropic effects of these drugs, including modulation of cytokine production, T-cell co-stimulation, and anti-proliferative actions, were long observed but poorly understood.[10][11][12] The seminal discovery in 2010 that Cereblon (CRBN) is the primary molecular target of thalidomide and its analogs unlocked the door to understanding their intricate mechanism of action.[13][14]

The Core Mechanism: Molecular Glues and Neosubstrate Degradation

The central mechanism of action for therapeutically relevant isoindoline compounds, particularly the IMiDs, is the hijacking of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which CRBN serves as the substrate receptor (CRL4^CRBN).[15][16][17]

The CRL4^CRBN E3 Ubiquitin Ligase Complex

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for regulated protein degradation.[5][18] E3 ubiquitin ligases are the key players in this system, providing substrate specificity. The CRL4^CRBN complex is composed of Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), with CRBN acting as the interchangeable substrate receptor.[15][17]

Isoindoline Compounds as Molecular Glues

IMiDs act as molecular glues by binding to a specific pocket on CRBN.[4][19] This binding event does not inhibit the E3 ligase but rather allosterically modifies the substrate-binding surface of CRBN. This newly formed interface exhibits high affinity for proteins that are not normally recognized by CRBN, termed "neosubstrates."[13][20] This induced proximity between the neosubstrate and the E3 ligase machinery triggers the transfer of ubiquitin molecules to the neosubstrate.

Ubiquitination and Proteasomal Degradation

The polyubiquitinated neosubstrate is then recognized by the 26S proteasome, a multi-protein complex that unfolds and degrades the tagged protein into small peptides.[5][21] This targeted protein degradation is the direct cause of the downstream therapeutic effects.

Caption: Figure 1. CRBN-mediated Neosubstrate Degradation.

Key Neosubstrates and Their Therapeutic Relevance

The specific neosubstrates recruited to CRBN depend on the precise chemical structure of the isoindoline-based compound.

-

Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are critical for the survival of multiple myeloma cells.[3][21] Their degradation, induced by lenalidomide and pomalidomide, leads to apoptosis of myeloma cells and stimulates the production of interleukin-2 (IL-2) by T-cells, contributing to the immunomodulatory effects.[12][13]

-

Casein Kinase 1α (CK1α): Lenalidomide uniquely promotes the degradation of CK1α.[3][13] This is particularly effective in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q, where cells are haploinsufficient for the gene encoding CK1α, making them highly sensitive to its further reduction.[13]

| Compound | Key Neosubstrates | Primary Therapeutic Indications |

| Thalidomide | IKZF1, IKZF3 | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndrome (del(5q)) |

| Pomalidomide | IKZF1, IKZF3 | Multiple Myeloma |

Table 1: Prominent Isoindoline-Based Drugs and Their Neosubstrates.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the mechanism of action of isoindoline-based compounds, a series of well-controlled experiments are essential. The following protocols are designed to be self-validating systems, providing clear and reproducible results.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

Causality: This assay is crucial for demonstrating the core "molecular glue" mechanism: that the isoindoline compound induces a physical interaction between CRBN and its neosubstrate.

Caption: Figure 2. Co-Immunoprecipitation Workflow.

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., multiple myeloma cell line MM.1S) at an appropriate density. Treat cells with the isoindoline compound of interest (e.g., 10 µM lenalidomide) or a vehicle control (e.g., DMSO) for 3-6 hours.[8] It is advisable to include a condition with a proteasome inhibitor (e.g., 10 µM MG132) to prevent the degradation of the ubiquitinated neosubstrate, thereby stabilizing the ternary complex.[22]

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a freshly added protease and phosphatase inhibitor cocktail.[23] Incubate on ice for 30 minutes with periodic vortexing.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Pre-clearing: To reduce non-specific binding, incubate the lysates (e.g., 1 mg of total protein) with protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation.[8]

-

Immunoprecipitation: Pellet the beads from the pre-clearing step and transfer the supernatant to a new tube. Add a primary antibody against CRBN (or an isotype control IgG for a negative control) and incubate overnight at 4°C with gentle rotation.[8]

-

Immune Complex Capture: Add fresh protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against the neosubstrate of interest (e.g., IKZF1) and CRBN (to confirm successful immunoprecipitation).[24][25]

Expected Outcome: An increased amount of the neosubstrate will be detected in the CRBN immunoprecipitate from cells treated with the isoindoline compound compared to the vehicle control, confirming the formation of the ternary complex.

In Vitro Ubiquitination Assay

Causality: This cell-free assay directly demonstrates that the isoindoline compound-dependent formation of the CRBN-neosubstrate complex leads to the enzymatic transfer of ubiquitin to the neosubstrate.

Detailed Protocol:

-

Reagent Preparation: This assay requires purified recombinant proteins: E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2D family), E3 ligase (recombinant CRL4^CRBN complex), the neosubstrate of interest, and ubiquitin.[3][12][26]

-

Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture in a total volume of 30-50 µL. A typical reaction contains:

-

Incubation: Incubate the reaction mixtures at 30-37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Detection: Analyze the reaction products by Western blotting, using an antibody against the neosubstrate.

Expected Outcome: A ladder of higher molecular weight bands, corresponding to polyubiquitinated forms of the neosubstrate, will be observed in the presence of the isoindoline compound, ATP, and all enzymatic components. Control reactions lacking any single component should not show this laddering.

Quantitative Proteomics for Neosubstrate Discovery

Causality: This unbiased approach allows for the discovery of novel neosubstrates for a given isoindoline compound by quantifying changes in the entire cellular proteome upon treatment.

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate media. Treat cells in biological triplicate with the test compound at a specific concentration and for a defined time course (e.g., 6 and 24 hours).[20][27] Include a vehicle-treated control.

-

Sample Preparation for Mass Spectrometry:

-

Harvest and lyse cells in a buffer containing urea and detergents compatible with mass spectrometry.

-

Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

-

Digest proteins into peptides using a protease like trypsin.[19][28]

-

Label peptides with isobaric tags (e.g., TMT) for quantitative comparison across different conditions (optional but recommended for high accuracy).

-

Clean up and desalt the peptide samples using C18 columns.

-

-

LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[27]

-

Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, DIA-NN) to identify and quantify proteins.[20][27] Perform statistical analysis to identify proteins that show a significant and reproducible decrease in abundance in the compound-treated samples compared to the control.

-

Validation: Candidate neosubstrates should be validated using orthogonal methods, such as Western blotting and co-immunoprecipitation (as described above).

Expected Outcome: A list of proteins whose cellular levels are significantly reduced upon treatment with the isoindoline compound, providing novel candidates for neosubstrates.

Functional Assays to Measure Downstream Effects

Causality: To link neosubstrate degradation to a functional cellular outcome, such as the anti-myeloma effect, apoptosis assays are critical.

Detailed Protocol:

-

Cell Treatment: Treat cancer cells (e.g., MM.1S) with a dose range of the isoindoline compound for 24-48 hours.

-

Assay Principle: Use a fluorometric or colorimetric assay kit that measures the activity of executioner caspases, such as caspase-3 and caspase-7. These kits typically provide a specific peptide substrate (e.g., DEVD) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[8][16]

-

Procedure:

-

Lyse the treated cells according to the kit manufacturer's instructions.

-

Incubate the cell lysate with the caspase substrate.

-

Measure the fluorescence or absorbance using a plate reader.

-

Expected Outcome: A dose-dependent increase in caspase activity in cells treated with the isoindoline compound, indicating the induction of apoptosis.

Causality: To validate the immunomodulatory effects, measuring changes in the expression of key cytokine genes is essential.

Detailed Protocol:

-

Cell Treatment: Treat immune cells, such as peripheral blood mononuclear cells (PBMCs), with the isoindoline compound for a specified time.

-

RNA Isolation: Isolate total RNA from the cells using a standard method (e.g., TRIzol or a column-based kit).[1]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

RT-qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the cytokine of interest (e.g., IL-2, TNF-α) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).[1][7][15]

-

Data Analysis: Calculate the relative change in mRNA expression using the ΔΔCt method.

Expected Outcome: An increase in the mRNA levels of immunostimulatory cytokines like IL-2 and a decrease in pro-inflammatory cytokines like TNF-α, consistent with the known immunomodulatory profile of IMiDs.

Conclusion and Future Directions

The discovery of the "molecular glue" mechanism of action for isoindoline-based compounds has revolutionized our understanding of how small molecules can modulate cellular processes. By redirecting the E3 ubiquitin ligase CRBN to degrade previously "undruggable" protein targets, these compounds have opened up new therapeutic avenues. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the intricate mechanisms of existing isoindoline drugs and to discover and validate new chemical entities operating through this paradigm.

The field is rapidly advancing, with the development of novel CRBN E3 ligase modulators (CELMoDs) and proteolysis-targeting chimeras (PROTACs) that leverage the same principle to target a wider array of disease-causing proteins.[17] The continued application of rigorous mechanistic and proteomic studies will be paramount in unlocking the full therapeutic potential of this remarkable class of compounds.

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). Molecules. [Link]

-

Thalidomide - Wikipedia. (n.d.). Wikipedia. [Link]

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC. (n.d.). NIH. [Link]

-

The molecular mechanism of thalidomide analogs in hematologic malignancies. (2015). Blood Cancer Journal. [Link]

-

Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. (2024). bioRxiv. [Link]

-

Development of Analogs of Thalidomide. (n.d.). Encyclopedia.pub. [Link]

-

Mechanism of Action and Novel IMiD-Based Compounds and Combinations in Multiple Myeloma. (2019). Cancer Journal. [Link]

-

The molecular mechanism of thalidomide analogs in hematologic malignancies | Request PDF. (n.d.). ResearchGate. [Link]

-

The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. (2012). Methods in Molecular Biology. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Preprints.org. [Link]

-

Coimmunoprecipitation of CRBN. (n.d.). Bio-protocol. [Link]

-

Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC. (n.d.). NIH. [Link]

-

Cereblon E3 Ligase Pathway. (n.d.). Gosset. [Link]

-

Mechanism of immunomodulatory drugs' action in the treatment of multiple myeloma. (2017). Critical Reviews in Oncology/Hematology. [Link]

-

Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs. (2021). Frontiers in Immunology. [Link]

-

Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC. (n.d.). NIH. [Link]

-

The novel mechanism of lenalidomide activity. (2015). Blood. [Link]

-

In vitro Protein Ubiquitination Assays. (n.d.). Bio-protocol. [Link]

-

Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC. (n.d.). NIH. [Link]

-

Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie. [Link]

-

The ubiquitin‐proteasome pathway. (2002). Journal of Internal Medicine. [Link]

-

Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC. (n.d.). PubMed Central. [Link]

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. (n.d.). ResearchGate. [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews. [Link]

-

Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis. (2011). Parasites & Vectors. [Link]

-

Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. (2024). Nature Chemical Biology. [Link]

-

Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). Journal of Visualized Experiments. [Link]

-

The chemistry of isoindole natural products - PMC. (n.d.). NIH. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). Chemistry & Biodiversity. [Link]

-

Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms. (2025). Acta Pharmaceutica Sinica B. [Link]

-

Novel insights into the mechanism of action of lenalidomide. (2014). OncoImmunology. [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews. [Link]

-

Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. (2023). ChemMedChem. [Link]

-

Co-Immunoprecipitation (Co-IP) Protocol. (n.d.). Creative Diagnostics. [Link]

-

What are CRBN modulators and how do they work?. (2024). LinkedIn. [Link]

-

Representative examples of biologically active drugs containing isoindoline and pyridine moieties. (n.d.). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

For what indications are Molecular glue being investigated?. (2025). Patsnap Synapse. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). danieleteti.com. [Link]

-

Protocol for Immunoprecipitation (Co-IP) V.1. (2017). protocols.io. [Link]

-

6 Western Blotting Steps. (n.d.). Azure Biosystems. [Link]

-

METHODS FOR ASSAYING ANGIOGENIC-ANTIANGIOGENIC FEATURE in vitro and in vivo. (2019). International Journal of Research in Pharmaceutical Sciences. [Link]

-

DOT Language. (2024). Graphviz. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

Graphviz tutorial. (2021). YouTube. [Link]

-

Influence of different sample preparation approaches on proteoform identification by top-down proteomics - PMC. (n.d.). NIH. [Link]

-

Bottom-Up Proteomics: Advancements in Sample Preparation. (2022). Molecules. [Link]

-

Sample Preparation. (n.d.). UTHSC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journal.r-project.org [journal.r-project.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. benchchem.com [benchchem.com]

- 25. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 26. Node Attributes | Graphviz [graphviz.org]

- 27. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Node, Edge and Graph Attributes [emden.github.io]

The Synthesis of Substituted Isoindolines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique three-dimensional architecture and ability to present substituents in defined spatial orientations make it a highly sought-after core in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for accessing substituted isoindolines. We will delve into the mechanistic underpinnings of various synthetic transformations, offering field-proven insights into experimental design and execution. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this important class of heterocyclic compounds.

Introduction: The Significance of the Isoindoline Core

Substituted isoindolines have garnered significant attention from the scientific community due to their prevalence in numerous natural products and pharmaceutical agents.[1] The constrained bicyclic framework, consisting of a benzene ring fused to a pyrrolidine ring, provides a rigid scaffold that can be strategically functionalized to modulate pharmacological activity.[3] A remarkable array of biological activities has been attributed to isoindoline derivatives, including applications as antitumor agents, selective serotonin reuptake inhibitors, and anti-inflammatory drugs.[1][2] The commercial success of drugs like lenalidomide, used in the treatment of multiple myeloma, underscores the therapeutic potential of this heterocyclic system.[1][3]

The growing importance of isoindolines in medicinal chemistry has spurred the development of a diverse array of synthetic methodologies. This guide will explore the most impactful of these strategies, with a focus on providing both a theoretical understanding and practical guidance for their implementation in a laboratory setting.

Strategic Approaches to Isoindoline Synthesis

The synthesis of substituted isoindolines can be broadly categorized into several key strategic approaches. The choice of a particular strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control. In the following sections, we will examine the most prominent of these approaches in detail.

Transition Metal-Catalyzed C-H Functionalization: A Modern Paradigm

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. In the context of isoindoline synthesis, transition metal-catalyzed C-H activation has enabled the construction of the isoindoline core from readily available precursors.

Palladium catalysis has been at the forefront of this field.[4][5] For instance, the intramolecular amination of an allylic C-H bond in o-allylbenzylamines, catalyzed by a palladium complex, provides a direct route to chiral isoindolines with high enantioselectivity.[4][6] This method avoids the need for pre-functionalized starting materials, thereby increasing synthetic efficiency.[6]

Ruthenium-catalyzed C-H activation has also proven to be a valuable tool. The merger of strain-release of 1,2-oxazetidines with a carboxylic acid-directed C-H activation has been reported as a novel approach to isoindolinone synthesis, which are versatile precursors to isoindolines.[7]

Experimental Protocol: Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination [6]

-

Step 1: Preparation of the Reaction Mixture: In a flame-dried Schlenk tube under an argon atmosphere, add the o-allylbenzylamine substrate (0.1 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the chiral ligand (e.g., a phosphoramidite ligand, 10 mol%).

-

Step 2: Addition of Solvent and Oxidant: Add the solvent (e.g., toluene, 1.0 mL) and the oxidant (e.g., benzoquinone, 1.2 equiv).

-

Step 3: Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the designated time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 4: Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral isoindoline.

Cycloaddition Reactions: Building the Bicyclic Core

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of the isoindoline framework. These reactions involve the concerted or stepwise formation of multiple carbon-carbon or carbon-heteroatom bonds, rapidly assembling the bicyclic core.

The [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles is a classic and effective method for constructing the pyrrolidine ring of the isoindoline system.[8][9] Similarly, [2+2+2] cycloadditions of diynes and alkynes, often catalyzed by transition metals such as iridium, provide access to highly functionalized aromatic systems, including isoindolines.[8]

Diagram: [3+2] Cycloaddition for Isoindoline Synthesis

Caption: General scheme of a [3+2] cycloaddition reaction to form the isoindoline core.

Reduction of Isoindolinones and Phthalimides: A Foundational Approach

The reduction of readily available isoindolinones or phthalimides is a long-standing and reliable method for the synthesis of isoindolines.[10][11] These carbonyl-containing precursors can be prepared through a variety of methods, including the condensation of phthalic anhydride with amines.[12]

A range of reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and functional group tolerance. Common reducing agents include lithium aluminum hydride (LiAlH₄) and various borane complexes.[11] Electrochemical reduction methods have also been developed as a greener alternative.[10]

Table: Comparison of Reducing Agents for Isoindolinone Reduction

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, reflux | High reactivity, effective for a broad range of substrates | Highly reactive with protic functional groups, requires careful handling |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | THF, room temperature to reflux | Milder than LiAlH₄, better functional group tolerance | Can be less effective for highly hindered substrates |

| Electrochemical Reduction | Undivided cell, carbon electrodes, room temperature | Controllable, environmentally friendly | Requires specialized equipment |

Asymmetric Synthesis: Accessing Chiral Isoindolines

Given the importance of stereochemistry in determining the biological activity of drug candidates, the development of asymmetric methods for the synthesis of chiral isoindolines is of paramount importance.[13] Many of the strategies discussed previously can be rendered enantioselective through the use of chiral catalysts, auxiliaries, or reagents.

Palladium-catalyzed reactions have been particularly successful in this regard. The use of chiral ligands, such as bis(oxazolines) or phosphoramidites, in conjunction with a palladium catalyst can induce high levels of enantioselectivity in a variety of transformations leading to chiral isoindolines.[6][11][14] Organocatalysis, employing chiral Brønsted acids or phase-transfer catalysts, has also emerged as a powerful tool for the asymmetric synthesis of isoindolinones, which can then be reduced to the corresponding chiral isoindolines.[13]

Diagram: General Workflow for Asymmetric Isoindoline Synthesis

Caption: A conceptual workflow for the asymmetric synthesis of chiral isoindolines.

Functionalization of the Isoindoline Core

In addition to the de novo synthesis of the isoindoline ring system, the functionalization of a pre-existing isoindoline core is a valuable strategy for generating libraries of analogs for structure-activity relationship (SAR) studies.[15][16] The nitrogen atom of the isoindoline can be readily alkylated or acylated to introduce a variety of substituents. Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, providing handles for further synthetic transformations.

Conclusion and Future Outlook

The synthesis of substituted isoindolines is a vibrant and continually evolving field of chemical research. The development of novel synthetic methodologies, particularly in the realm of transition metal-catalyzed C-H functionalization and asymmetric catalysis, has significantly expanded the toolbox available to chemists for accessing this important heterocyclic scaffold. The continued innovation in this area will undoubtedly lead to the discovery of new isoindoline-based therapeutic agents with improved efficacy and safety profiles. As our understanding of the biological roles of isoindoline-containing molecules grows, so too will the demand for efficient, selective, and sustainable synthetic methods to produce them.

References

- Reddy, A. V., & Kumar, K. A. (2015). A general catalytic route to isoindolinones and tetrahydroisoquinolines: application in the synthesis of (±)-crispine A. PubMed.

- Li, J., et al. (2024).

- Zhang, Y., et al. (2021). Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Organic & Biomolecular Chemistry.

- Wang, H., et al. (2015).

- Various Authors. (2025). Recent Advances in the Direct Functionalization of Isoindolinones for the Synthesis of 3,3‐Disubstituted Isoindolinones.

- Various Authors. (n.d.). Transition metal and acid‐ or base‐assisted functionalized isoindoline formation.

- Various Authors. (n.d.). Catalytic Asymmetric Synthesis of Isoindolinones. Semantic Scholar.

- Various Authors. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal.

- Various Authors. (n.d.). Synthesis of isoindolines. Organic Chemistry Portal.

- Various Authors. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

- Various Authors. (2025). Recent Advances in Isoindole Chemistry.

- Hu, X.-Q., et al. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters.

- Li, J., et al. (2024).

- Qian, B., et al. (n.d.). Lewis Acid‐Catalyzed C-H Functionalization for Synthesis of Isoindolinones and Isoindolines. Scilit.

- Various Authors. (2025). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.

- Various Authors. (2018). Cycloaddition reactions in the synthesis of isoindolines (microreview).

- Various Authors. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.

- Various Authors. (2022). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. The Journal of Organic Chemistry.

- Various Authors. (n.d.). Synthesis of the isoindoline 4 a.

- Bastrakov, M. A., & Starosotnikov, A. M. (2017). CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW). Chemistry of Heterocyclic Compounds.

- Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. Synthesis.

- Weintraub, R. A., & Wang, X. (2022). Recent Developments in Isoindole Chemistry. arXiv.

- Various Authors. (n.d.). The Synthesis of 3-Substituted Isoindolin-1-one Derivatives: An In-depth Technical Guide. Benchchem.

- Various Authors. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH.

- Various Authors. (n.d.).

- Various Authors. (n.d.). Target multifunctionalized isoindole-1,3-dione core structures.

- Various Authors. (n.d.). Mo-catalyzed synthesis of isoindolines 38 through intramolecular cycloaddition reaction.

- Various Authors. (n.d.).

- Various Authors. (2025). Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures.

- Various Authors. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- Williams, F., & Jarvo, E. (2011). Palladium-catalyzed cascade reaction for the synthesis of substituted isoindolines. Angewandte Chemie.

- Various Authors. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

- Hassanzadeh, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC.

- Various Authors. (2025). Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives.

- Various Authors. (n.d.). Synthesis of Isoindolo[2, 1-a]quinoline Derivatives and Their Effects on N 2 -Induced Hypoxia. J-Stage.

- Wikipedia contributors. (n.d.). Isoindoline. Wikipedia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 3. Isoindoline - Wikipedia [en.wikipedia.org]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 10. Isoindolinone synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Asymmetric Synthesis of Isoindolinones. | Semantic Scholar [semanticscholar.org]

- 14. Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data of 4-Chloroisoindoline Hydrochloride: A Technical Guide for Researchers

An In-depth Analysis for Drug Development Professionals

Introduction

4-Chloroisoindoline and its derivatives are of significant interest in medicinal chemistry and drug development, serving as versatile building blocks for a range of biologically active molecules.[1] The introduction of a chlorine atom onto the isoindoline scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. As with any synthetic intermediate destined for pharmaceutical use, rigorous structural characterization is paramount. This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Chloroisoindoline hydrochloride, a common salt form of this intermediate.

Due to the limited availability of published experimental spectra for 4-Chloroisoindoline hydrochloride, this guide will focus on the predicted spectroscopic features based on the known data for the free base, 4-Chloroisoindoline, and related substituted isoindoline derivatives. This approach, combining theoretical principles with data from analogous structures, offers a robust framework for the characterization of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The structure of 4-Chloroisoindoline hydrochloride features a bicyclic system with a chlorine atom on the aromatic ring and a protonated secondary amine in the five-membered ring. This structure dictates the key features observed in its NMR, IR, and MS spectra.

Caption: Molecular structure and key properties of 4-Chloroisoindoline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Chloroisoindoline hydrochloride, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum of 4-Chloroisoindoline hydrochloride is expected to show distinct signals for the aromatic and aliphatic protons. The protonation of the nitrogen atom will lead to a significant downfield shift of the protons on the adjacent methylene groups (C1 and C3) and the N-H proton itself, compared to the free base.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Aromatic (H5, H6, H7) | 7.2 - 7.5 | Multiplet | 3H | The electron-withdrawing effect of the chlorine atom and the bicyclic system will influence the chemical shifts of the aromatic protons. |

| Methylene (C1-H₂, C3-H₂) | ~4.5 - 5.0 | Singlet or AB quartet | 4H | The proximity to the positively charged nitrogen atom will cause a significant deshielding effect, resulting in a downfield shift. The two methylene groups are chemically equivalent. |

| Amine (N-H₂) | > 10 | Broad singlet | 2H | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupolar coupling and exchange. |

Experimental Workflow for ¹H NMR Spectroscopy:

Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon skeleton of 4-Chloroisoindoline hydrochloride. Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen will be shifted downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aromatic (C4) | ~130 - 135 | The carbon atom bearing the chlorine will be deshielded. |

| Aromatic (C5, C6, C7, C3a, C7a) | ~120 - 140 | The chemical shifts of the other aromatic carbons will be in the typical aromatic region. |

| Methylene (C1, C3) | ~50 - 55 | The carbons adjacent to the positively charged nitrogen will be significantly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups. The IR spectrum of 4-Chloroisoindoline hydrochloride will be characterized by the presence of N-H stretching and bending vibrations from the ammonium group, in addition to the aromatic and aliphatic C-H and C-C vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H₂⁺ Stretch | 2800 - 3200 | Strong, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| N-H₂⁺ Bend | 1500 - 1600 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: A small amount of the solid 4-Chloroisoindoline hydrochloride is finely ground with dry potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Chloroisoindoline hydrochloride, the mass spectrum is expected to show the molecular ion of the free base, 4-Chloroisoindoline, as the hydrochloride salt will readily lose HCl in the mass spectrometer.

Predicted Fragmentation Pattern:

The primary fragmentation pathway for 4-Chloroisoindoline is expected to involve the loss of a chlorine atom or cleavage of the five-membered ring.

Caption: A simplified predicted fragmentation pathway for 4-Chloroisoindoline.

Expected Key Ions:

| m/z | Proposed Fragment | Notes |

| 153/155 | [C₈H₈ClN]⁺ (Molecular ion of free base) | The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be observed. |

| 118 | [C₈H₈N]⁺ | Loss of a chlorine radical. |

Conclusion

References

-

MySkinRecipes. 4-Chloroisoindoline. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloroisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloroisoindoline hydrochloride, focusing on its solubility in various solvent systems and its stability under diverse environmental conditions. As a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, a thorough understanding of these characteristics is paramount for successful drug development, from formulation to final dosage form. This document is structured to provide not only theoretical insights but also practical, field-proven experimental protocols.

Physicochemical Characterization of 4-Chloroisoindoline Hydrochloride

4-Chloroisoindoline hydrochloride is the hydrochloride salt of the parent compound 4-Chloroisoindoline. The presence of the hydrochloride moiety significantly influences its physicochemical properties, particularly its solubility in aqueous media.

Chemical Structure:

-

4-Chloroisoindoline (Free Base)

-

Molecular Formula: C₈H₈ClN

-

Molecular Weight: 153.61 g/mol

-

LogP: 1.60[1]

-

-

4-Chloroisoindoline hydrochloride

-

Molecular Formula: C₈H₉Cl₂N

-

Molecular Weight: 190.07 g/mol [2]

-

The LogP value of the free base, being positive, suggests a degree of lipophilicity. The conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility.

Solubility Profile of 4-Chloroisoindoline Hydrochloride

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, 4-Chloroisoindoline hydrochloride is expected to exhibit enhanced solubility in polar solvents, particularly water, compared to its free base.

Predicted Solubility in Common Pharmaceutical Solvents

In the absence of specific experimental data for 4-Chloroisoindoline hydrochloride, we can predict its qualitative solubility based on the principle of "like dissolves like" and the known properties of hydrochloride salts. The choice of solvent is crucial at various stages of drug development, including synthesis, purification, and formulation.[3][4][5]

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | As a salt, it is expected to readily dissociate in water, a highly polar protic solvent. |

| Ethanol | Moderate to High | Ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of the hydrochloride salt. | |

| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the salt. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts. |

| Acetonitrile | Low to Moderate | While polar, acetonitrile is less effective at solvating ionic species compared to protic solvents or DMSO. | |

| Acetone | Low | Acetone has lower polarity compared to other polar aprotic solvents, limiting its ability to dissolve salts.[6] | |

| Non-Polar | Dichloromethane (DCM) | Very Low | The ionic nature of the hydrochloride salt makes it poorly soluble in non-polar solvents like DCM. |

| Toluene | Very Low | Toluene is a non-polar aromatic solvent and is not expected to dissolve ionic compounds. | |

| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane will not effectively solvate the ionic lattice of the hydrochloride salt. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11]

Objective: To determine the equilibrium solubility of 4-Chloroisoindoline hydrochloride in a selected range of solvents at a controlled temperature.

Materials:

-

4-Chloroisoindoline hydrochloride

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of 4-Chloroisoindoline hydrochloride to each vial containing a known volume of the respective solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-Chloroisoindoline hydrochloride.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Solubility Workflow:

References

- 1. 4-Chloroisoindoline | CAS#:123594-04-7 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. globalpharmatek.com [globalpharmatek.com]

- 4. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 5. Solvent use in pharmaceutical | PPTX [slideshare.net]

- 6. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of 4-Chloroisoindoline Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

4-Chloroisoindoline hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of novel therapeutic agents necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Chloroisoindoline hydrochloride, designed to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment. The protocols and recommendations outlined herein are grounded in established safety principles and regulatory guidelines, tailored to the specific context of handling this chlorinated heterocyclic compound.

Section 2: Hazard Identification and Classification

A foundational element of safe laboratory practice is the a priori understanding of a chemical's potential hazards. While a comprehensive Safety Data Sheet (SDS) for 4-Chloroisoindoline hydrochloride is not always readily available, data from structurally similar compounds and general principles of handling chlorinated organic molecules and hydrochlorides allow for a robust hazard assessment.

Globally Harmonized System (GHS) Pictograms and Hazard Statements:

Based on the available information for analogous compounds, 4-Chloroisoindoline hydrochloride should be handled as a substance with the following potential hazards, which are represented by the corresponding GHS pictograms.[1][2][3]

| Pictogram | Hazard Class | Precautionary Statement |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Health Hazard | May cause an allergic skin reaction. May cause cancer. |

| Corrosion [2] | Causes severe skin burns and eye damage.[4] | |

| Irritant [2] | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5] | |

| Hazardous to the Aquatic Environment [2] | Very toxic to aquatic life with long lasting effects. |

Signal Word: Danger

Primary Routes of Exposure:

-

Inhalation: May cause respiratory tract irritation.[6]

-

Skin Contact: May cause skin irritation and potential allergic reactions.[6][7]

-

Eye Contact: May cause serious eye irritation.[6]

-

Ingestion: May be harmful if swallowed.[5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of mitigating exposure to hazardous chemicals lies in a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate personal protective equipment.

3.1 Engineering Controls:

-

Chemical Fume Hood: All handling of 4-Chloroisoindoline hydrochloride, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6]

3.2 Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[9]

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards.[10] A face shield should be worn in addition to goggles for splash-prone procedures.[11] | To protect against splashes and airborne particles. |